Cas no 1361608-39-0 (2-Chloro-6-(3,4-dichlorophenyl)pyridine)

2-Chloro-6-(3,4-dichlorophenyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-6-(3,4-dichlorophenyl)pyridine
- 2-Chloro-6-(3,4-dichlorophenyl)pyridine
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- Inchi: 1S/C11H6Cl3N/c12-8-5-4-7(6-9(8)13)10-2-1-3-11(14)15-10/h1-6H
- InChI Key: JXADIVXGZJTAHN-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1C=CC=C(N=1)Cl)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 212
- XLogP3: 4.7
- Topological Polar Surface Area: 12.9
2-Chloro-6-(3,4-dichlorophenyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A023023799-1g |
2-Chloro-6-(3,4-dichlorophenyl)pyridine |
1361608-39-0 | 97% | 1g |
$1,696.80 | 2022-03-01 | |
Alichem | A023023799-250mg |
2-Chloro-6-(3,4-dichlorophenyl)pyridine |
1361608-39-0 | 97% | 250mg |
$673.20 | 2022-03-01 | |
Alichem | A023023799-500mg |
2-Chloro-6-(3,4-dichlorophenyl)pyridine |
1361608-39-0 | 97% | 500mg |
$960.40 | 2022-03-01 |
2-Chloro-6-(3,4-dichlorophenyl)pyridine Related Literature
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Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
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David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
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F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383
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Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611
Additional information on 2-Chloro-6-(3,4-dichlorophenyl)pyridine
Comprehensive Overview of 2-Chloro-6-(3,4-dichlorophenyl)pyridine (CAS No. 1361608-39-0)
2-Chloro-6-(3,4-dichlorophenyl)pyridine (CAS No. 1361608-39-0) is a specialized heterocyclic compound that has garnered significant attention in the fields of agrochemicals, pharmaceutical intermediates, and material science. This compound, characterized by its unique pyridine core and dichlorophenyl substitution, serves as a critical building block in the synthesis of advanced crop protection agents and bioactive molecules. Its molecular structure, featuring a chloro group at the 2-position and a 3,4-dichlorophenyl moiety at the 6-position, contributes to its versatility in chemical reactions and molecular design.
The growing demand for sustainable agrochemicals has propelled research into 2-Chloro-6-(3,4-dichlorophenyl)pyridine as a potential intermediate for next-generation pesticides. With increasing global concerns about food security and environmental impact, this compound aligns with the trend toward low-toxicity and high-efficiency solutions. Researchers are particularly interested in its role in developing targeted pest control agents that minimize harm to non-target organisms, a topic frequently searched in agricultural chemistry forums and scientific databases.
In the pharmaceutical sector, CAS No. 1361608-39-0 has shown promise as a precursor for drug discovery, especially in the design of small-molecule inhibitors. Its chlorinated aromatic system offers unique binding affinity properties, making it valuable for medicinal chemistry applications. Recent studies highlight its potential in addressing antibiotic resistance, a hot-button issue in global health discussions. This connection to antimicrobial research has driven increased searches for its synthetic pathways and derivative libraries.
From a material science perspective, the compound's rigid aromatic framework and halogenated groups make it an intriguing candidate for organic electronics and polymeric materials. Its incorporation into conjugated systems could enhance charge transport properties, a key focus area for solar cell and OLED technologies. These applications resonate with the surge in interest around green energy solutions, as evidenced by search trends in renewable energy and sustainable technology sectors.
The synthetic methodology for 2-Chloro-6-(3,4-dichlorophenyl)pyridine typically involves cross-coupling reactions or cyclization strategies, with recent advancements focusing on catalyst optimization and atom economy. These improvements address the chemical industry's push toward greener synthesis, another frequently searched topic among process chemists and R&D professionals. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing this compound, reflecting the importance of quality control in its production.
As regulatory landscapes evolve, the environmental fate and degradation pathways of chlorinated compounds like 1361608-39-0 have become critical research areas. This aligns with public interest in chemical safety and eco-friendly alternatives, as seen in search queries about biodegradable chemicals and green chemistry principles. The compound's structure-activity relationships continue to be explored through computational modeling and QSAR studies, demonstrating the intersection of cheminformatics with traditional synthetic chemistry.
In conclusion, 2-Chloro-6-(3,4-dichlorophenyl)pyridine (CAS No. 1361608-39-0) represents a multifaceted compound with applications spanning crop science, drug development, and advanced materials. Its relevance to contemporary challenges like sustainable agriculture, healthcare innovation, and energy technology ensures its continued importance in scientific research and industrial applications. The compound's adaptability to structure modification and functionalization positions it as a valuable tool for addressing some of today's most pressing scientific and societal needs.
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